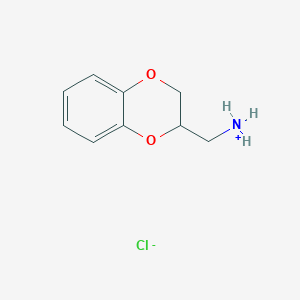

2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,7H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPSWJFYYUTYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932344 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446-27-1 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a common synthetic pathway for this compound, a valuable building block in medicinal chemistry. The synthesis involves the formation of the benzodioxane ring system, followed by functional group manipulations to introduce the aminomethyl side chain.

Overall Synthesis Pathway

The synthesis commences with the reaction of catechol with a suitable three-carbon electrophile to form the 2,3-dihydro-1,4-benzodioxin ring with a carboxylic acid or ester at the 2-position. This intermediate is then converted to an amide, which is subsequently reduced to the target primary amine. The final step involves the formation of the hydrochloride salt.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1,4-Benzodioxan-2-carboxylic acid

The formation of the benzodioxane ring is a critical step. One common method involves the reaction of catechol with an appropriate C3 synthon. A reliable route is the condensation of catechol with methyl 2,3-dibromopropionate. The resulting ester is then hydrolyzed to the carboxylic acid.

Experimental Protocol

A mixture of catechol, methyl 2,3-dibromopropionate, and a base such as potassium carbonate in a suitable solvent like acetone is refluxed.[1] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up to isolate the methyl 1,4-benzodioxan-2-carboxylate. This ester is then hydrolyzed, typically using a base like sodium hydroxide in a methanol/water mixture, followed by acidification with an acid such as hydrochloric acid to precipitate the carboxylic acid.[2] The crude acid can be purified by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Catechol, Methyl 2,3-dibromopropionate | [1] |

| Base | Potassium Carbonate | [1] |

| Solvent | Acetone | [1] |

| Reaction Time | Not specified | |

| Yield (Carboxylic Acid) | 76% | [1] |

Step 2: Synthesis of 1,4-Benzodioxan-2-carboxamide

The carboxylic acid is converted to the corresponding primary amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Experimental Protocol

1,4-Benzodioxan-2-carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form 1,4-benzodioxan-2-carbonyl chloride.[1] This reaction is often performed in an inert solvent. The resulting acid chloride is then carefully added to a solution of aqueous ammonia at a low temperature to form 1,4-benzodioxan-2-carboxamide. The product can be isolated by filtration and purified by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1,4-Benzodioxan-2-carboxylic acid | [1] |

| Reagent | Thionyl Chloride, Aqueous Ammonia | [1] |

| Yield (Acid Chloride) | 78% | [1] |

| Yield (Amide) | Not specified |

Step 3: Reduction to 2,3-Dihydro-1,4-Benzodioxin-2-methanamine

The amide is reduced to the primary amine. A powerful reducing agent like lithium aluminum hydride (LAH) is typically used for this transformation.

Experimental Protocol

A solution of 1,4-benzodioxan-2-carboxamide in a dry, aprotic solvent such as tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in THF at a reduced temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete reaction. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic solvent is removed under reduced pressure to yield the crude amine.

Note: This is a standard procedure for amide reduction. Specific yields for this step were not found in the provided search results and may need to be optimized.

Step 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol

The crude 2,3-Dihydro-1,4-Benzodioxin-2-methanamine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane or diethyl ether) is then added dropwise with stirring.[3] The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Detailed experimental workflow for the synthesis of the target compound.

This guide outlines a robust pathway for the synthesis of this compound. Researchers should consult the cited literature for more specific details and safety precautions. The yields and reaction conditions may require optimization depending on the scale and purity requirements of the final product.

References

In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride (CAS Number: 1446-27-1).[1] This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The data and protocols presented herein are intended to support research and development activities in medicinal chemistry and drug discovery.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Where experimental data for the hydrochloride salt is unavailable, predicted values for the free base or data for a closely related isomer are provided for guidance.

| Property | Value | Source |

| Chemical Structure | Chem-Impex International | |

| CAS Number | 1446-27-1 | [1] |

| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Melting Point | 110 °C | Chemical Suppliers |

| Boiling Point | 323 °C (for the free base, 2,3-dihydro-1,4-benzodioxin-3-ylmethanamine) | [2] |

| Aqueous Solubility | Predicted to be soluble | General knowledge based on hydrochloride salt nature |

| pKa (Predicted, free base) | 8.8 (amine) | Predicted using computational models |

| LogP (Predicted, free base) | 0.7 | PubChem |

| Storage Conditions | 0-8°C | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20°C per minute for a preliminary rapid determination to find the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, prepare a new capillary and heat to a temperature approximately 20°C below the approximate melting point found in the preliminary run.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of water in a sealed flask.

-

Place the flask in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge the aliquot to remove any suspended microparticles.

-

Accurately dilute the clear supernatant with water to a concentration suitable for the chosen analytical method.

-

Determine the concentration of the compound in the diluted solution using a calibrated UV-Vis spectrophotometer (at the wavelength of maximum absorbance) or an HPLC system.

-

Calculate the original concentration in the saturated solution, which represents the aqueous solubility.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the primary amine group.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Reagents:

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Place the beaker on a stir plate and immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of the free base between n-octanol and water.

Materials:

-

2,3-Dihydro-1,4-Benzodioxin-2-methanamine (free base)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Analytical method for concentration determination (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

-

Prepare the free base of the compound by neutralizing the hydrochloride salt with a suitable base and extracting it into an organic solvent, followed by solvent evaporation.

-

Dissolve a known amount of the free base in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Add a known volume of the second, immiscible phase to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Signaling Pathways and Biological Context

Derivatives of the benzodioxan scaffold have been shown to interact with various G-protein coupled receptors (GPCRs), notably α-adrenergic and serotonin receptors. Understanding these signaling pathways is crucial for drug development professionals.

α1-Adrenergic Receptor Signaling

Many benzodioxan derivatives act as antagonists at α1-adrenergic receptors. These receptors are involved in smooth muscle contraction, and their signaling is primarily mediated through the Gq alpha subunit of the G-protein complex.

Caption: α1-Adrenergic Receptor Signaling Pathway.

5-HT1A Serotonin Receptor Signaling

Certain benzodioxan derivatives exhibit agonist activity at 5-HT1A serotonin receptors. These receptors are primarily coupled to the Gi/o alpha subunit of G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: 5-HT1A Serotonin Receptor Signaling Pathway.

This guide provides foundational data and methodologies to aid in the research and development of pharmaceuticals based on the 2,3-Dihydro-1,4-Benzodioxin-2-methanamine scaffold. For further information, researchers are encouraged to consult the cited literature and relevant chemical databases.

References

The Silent Scaffold: Unraveling the Mechanism of Action of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride and Its Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride is a pivotal chemical entity in medicinal chemistry, primarily serving as a versatile synthetic intermediate rather than an endogenously active pharmacological agent. Its rigid, bicyclic structure provides a valuable scaffold for the design and synthesis of a diverse array of biologically active compounds. While data on the intrinsic mechanism of action of the parent compound is scarce, its true significance lies in the pharmacological activities of its derivatives, which span a wide spectrum of therapeutic targets, including neurotransmitter receptors and key enzymes. This technical guide elucidates the role of this compound as a foundational building block and delves into the mechanisms of action of its prominent derivatives, supported by available quantitative data, experimental methodologies, and visual pathway diagrams.

This compound: A Synthetic Precursor

Extensive literature review indicates that this compound is predominantly utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its chemical structure offers a stable and reactive platform for the development of novel therapeutic molecules.[2] The primary amine and the benzodioxan core are amenable to a variety of chemical modifications, allowing for the exploration of diverse chemical spaces and the optimization of pharmacological activity.

The general synthetic utility can be visualized as a starting point for creating a library of derivatives with varied biological targets.

Mechanisms of Action of Key Derivatives

The pharmacological impact of the 2,3-Dihydro-1,4-Benzodioxin-2-methanamine scaffold is realized through its derivatives. These compounds have been shown to interact with a variety of biological targets, leading to distinct mechanisms of action.

Modulation of Neurotransmitter Systems

A significant area of investigation for derivatives of this scaffold is in neuropharmacology, particularly in the modulation of adrenergic and serotonergic systems.

Several derivatives incorporating the 1,4-benzodioxan moiety are potent α-adrenergic receptor antagonists.[3] These compounds typically feature the benzodioxan structure linked to a piperazine ring, which in turn is substituted with an aryl group. This structural motif is critical for high-affinity binding to α1-adrenoceptors.

-

Mechanism: These derivatives act as competitive antagonists at α1-adrenergic receptors, blocking the binding of endogenous catecholamines like norepinephrine. This leads to the inhibition of downstream signaling pathways, such as the phospholipase C (PLC) pathway, resulting in smooth muscle relaxation and vasodilation.

Derivatives of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine have also been developed as ligands for the serotonin 5-HT1A receptor, exhibiting both agonist and antagonist properties depending on the specific structural modifications. This dual activity is of significant interest for the development of atypical antipsychotics and anxiolytics.

-

Mechanism:

-

Agonists: These compounds bind to and activate 5-HT1A autoreceptors on serotonergic neurons, leading to a decrease in neuronal firing and serotonin release. Postsynaptically, they mimic the action of serotonin, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of adenylyl cyclase.

-

Antagonists: These derivatives block the effects of endogenous serotonin at 5-HT1A receptors, which can be beneficial in conditions where excessive serotonergic activity is implicated.

-

Enzyme Inhibition

More recently, derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as inhibitors of PARP1, an enzyme crucial for DNA single-strand break repair.[4] This has significant implications for cancer therapy.

-

Mechanism: By inhibiting PARP1, these compounds prevent the repair of DNA single-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in synthetic lethality and cancer cell death.

Certain carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties.[5]

-

Mechanism: While the exact mechanism for all such derivatives is not fully elucidated, some have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX enzymes, they block the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data on Derivatives

While no quantitative data is available for the parent compound, studies on its derivatives have reported binding affinities and inhibitory concentrations.

| Derivative Class | Target | Parameter | Value | Reference |

| Arylpiperazine Derivatives | α1-Adrenoceptors | Ki | Varies (nM range) | [3] |

| Carboxamide Derivatives | PARP1 | IC50 | 0.082 µM - 12 µM | [4] |

| Carboxylic Acid Derivatives | Inflammation (in vivo) | Potency | Comparable to Ibuprofen | [5] |

Table 1: Summary of Quantitative Data for 2,3-Dihydro-1,4-Benzodioxin Derivatives

Experimental Protocols

The characterization of the pharmacological activity of derivatives of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine involves a range of standard in vitro and in vivo assays.

Radioligand Binding Assays

This technique is used to determine the affinity of the synthesized compounds for specific receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

-

General Protocol:

-

Prepare cell membranes expressing the receptor of interest (e.g., α1-adrenergic receptors).

-

Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Enzyme Inhibition Assays

For derivatives targeting enzymes like PARP1, in vitro inhibition assays are crucial.

-

Objective: To determine the IC50 value of a compound against a specific enzyme.

-

General Protocol (PARP1 Assay):

-

Use a recombinant human PARP1 enzyme.

-

In a multi-well plate, combine the enzyme, its substrate (NAD+), and activated DNA.

-

Add varying concentrations of the test inhibitor.

-

Incubate to allow the PARPylation reaction to proceed.

-

Detect the amount of PARPylation, often using an antibody-based method (e.g., ELISA) that recognizes the product (poly(ADP-ribose) chains).

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

In Vivo Models

To assess the physiological effects of the derivatives, various animal models are employed. For example, for anti-inflammatory activity, the carrageenan-induced rat paw edema model is commonly used.[5]

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound.

-

General Protocol:

-

Administer the test compound or vehicle to groups of rats.

-

After a set period, induce inflammation by injecting carrageenan into the sub-plantar region of one hind paw.

-

Measure the volume of the paw at regular intervals using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle-treated control group.

-

Conclusion

While this compound itself does not have a well-defined mechanism of action, it stands as a cornerstone in the edifice of medicinal chemistry. Its true pharmacological identity is revealed through its diverse derivatives, which have been successfully tailored to interact with a multitude of biological targets. The ability of this scaffold to yield potent and selective modulators of neurotransmitter systems and critical enzymes underscores its enduring importance in the quest for novel therapeutics for a range of human diseases. Future research will undoubtedly continue to leverage the structural and chemical attributes of this remarkable building block to explore new frontiers in drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Benzodioxan-2-methanamine Hydrochloride (CAS Number: 1446-27-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxan-2-methanamine hydrochloride, with the CAS number 1446-27-1, is a heterocyclic compound belonging to the benzodioxan class of chemicals. Its structure, featuring a benzene ring fused to a dioxane ring with a methylamine hydrochloride substituent, makes it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activities, with a focus on its role as an alpha-adrenoceptor antagonist.

Chemical Structure and Identification

The chemical structure of 1,4-Benzodioxan-2-methanamine hydrochloride is characterized by a 1,4-benzodioxan core with a methanamine hydrochloride group attached at the 2-position of the dioxane ring.

Systematic Name: (2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine hydrochloride[1]

Synonyms:

-

2-(Aminomethyl)-1,4-benzodioxane hydrochloride[1]

-

(2,3-Dihydrobenzo[b][2][3]dioxin-2-yl)methanamine hydrochloride

Chemical Structure:

Figure 1: Chemical structure of 1,4-Benzodioxan-2-methanamine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties for 1,4-Benzodioxan-2-methanamine hydrochloride and its free base, 2-Aminomethyl-1,4-benzodioxane, are presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1446-27-1 | [1] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in polar solvents like water and alcohols | [4] |

| Boiling Point (Free Base) | 105-110 °C at 3 mmHg | [5] |

| Density (Free Base) | 1.1679 g/mL at 25 °C | [5] |

| Refractive Index (Free Base) | n20/D 1.5594 | [5] |

Spectral Data

Table 2: Spectral Data

| Spectrum | Key Peaks/Shifts (Compound) | Reference |

| ¹H NMR | 1,4-Benzodioxan: δ 6.845 (m, 2H), 6.805 (m, 2H), 4.184 (s, 4H) | |

| ¹³C NMR | 1,4-Benzodioxan: δ 143.5, 121.5, 117.2, 64.4 | [6] |

| IR | 1,4-Benzodioxan-6-amine: Key stretches for N-H, C-H (aromatic and aliphatic), C-O, C-N | [7] |

Experimental Protocols

Synthesis of 1,4-Benzodioxan-2-methanamine Hydrochloride

While a specific, detailed protocol for the direct synthesis of 1,4-Benzodioxan-2-methanamine hydrochloride is not extensively documented, a general and adaptable synthetic route can be derived from the synthesis of related 2-substituted 1,4-benzodioxanes. A common approach involves the reaction of a catechol with a suitable three-carbon synthon followed by functional group transformations.

A plausible synthetic workflow is outlined below:

Figure 2: Plausible synthetic workflow for 1,4-Benzodioxan-2-methanamine hydrochloride.

Detailed Experimental Steps (Adapted from general procedures for benzodioxane synthesis):

-

Synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: To a solution of catechol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate. Stir the mixture at room temperature, and then add epichlorohydrin dropwise. The reaction mixture is then heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the intermediate.

-

Synthesis of 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine: The 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is dissolved in a polar aprotic solvent like DMF, and sodium azide is added. The mixture is heated with stirring for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water, followed by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Synthesis of 2-(Aminomethyl)-1,4-benzodioxane (Free Base): The azide intermediate is reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) in a solvent like ethanol or methanol, or by using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.

-

Formation of the Hydrochloride Salt: The resulting free base, 2-(aminomethyl)-1,4-benzodioxane, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether). A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with fresh solvent, and dried under vacuum.

Biological Activity and Mechanism of Action

Derivatives of 1,4-benzodioxan are well-recognized for their pharmacological activities, particularly as antagonists of alpha-adrenergic receptors (α-adrenoceptors).

Alpha-Adrenoceptor Antagonism

1,4-Benzodioxan-2-methanamine hydrochloride and its analogs act as alpha-blockers, interfering with the signaling of catecholamines like norepinephrine and epinephrine at α-adrenoceptors. This antagonism can lead to various physiological effects, including vasodilation and relaxation of smooth muscle. The affinity for α₁- versus α₂-adrenoceptors can vary among different benzodioxane derivatives.

Signaling Pathway of α₁-Adrenoceptor Antagonism

As an α₁-adrenoceptor antagonist, 1,4-Benzodioxan-2-methanamine hydrochloride is expected to block the canonical Gq-protein coupled signaling pathway initiated by the binding of endogenous agonists like norepinephrine.

Figure 3: Simplified signaling pathway of α₁-adrenergic receptor and its antagonism.

The binding of an agonist like norepinephrine to the α₁-adrenergic receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to various cellular responses, most notably smooth muscle contraction.[8] 1,4-Benzodioxan-2-methanamine hydrochloride, by blocking the initial binding of the agonist to the receptor, inhibits this entire downstream signaling cascade.

Applications in Research and Drug Development

The 1,4-benzodioxan scaffold is present in several clinically used drugs.[9] 1,4-Benzodioxan-2-methanamine hydrochloride serves as a key intermediate and a research tool in the following areas:

-

Lead Optimization: Its structure can be modified to develop more potent and selective α-adrenoceptor antagonists for the treatment of conditions like hypertension and benign prostatic hyperplasia.

-

Structure-Activity Relationship (SAR) Studies: It is used in SAR studies to understand the structural requirements for binding to and modulating the activity of adrenoceptors.

-

Pharmacological Research: As a selective antagonist, it can be used to probe the physiological and pathophysiological roles of α₁-adrenoceptors in various tissues and disease models.

Conclusion

1,4-Benzodioxan-2-methanamine hydrochloride (CAS 1446-27-1) is a significant compound for researchers in medicinal chemistry and pharmacology. Its well-defined structure and its activity as an alpha-adrenoceptor antagonist make it a valuable tool for the development of new therapeutic agents and for the fundamental study of adrenergic signaling. This guide provides a foundational understanding of its chemical and biological properties, serving as a valuable resource for professionals in the field.

References

- 1. 2-(Aminomethyl)-1,4-benzodioxane hydrochloride | C9H12ClNO2 | CID 15052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CAS 4442-59-5: 2-Aminomethyl-1,4-benzodioxane | CymitQuimica [cymitquimica.com]

- 5. 2-氨甲基-1,4-苯并二噁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurjchem.com [eurjchem.com]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride in Neuropharmacology: A Technical Guide to a Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1,4-benzodioxin-2-methanamine hydrochloride is a key heterocyclic amine primarily recognized not for its intrinsic neuropharmacological activity, but as a crucial and versatile structural scaffold in the synthesis of novel, neurologically active compounds.[1][2] Its unique constrained ether framework allows for precise spatial orientation of pharmacophoric elements, making it a privileged starting point for the development of ligands targeting a range of central nervous system (CNS) receptors. This technical guide will elucidate the role of this compound as a synthetic intermediate and provide an in-depth analysis of the neuropharmacological profiles of its key derivatives, including potent α2-adrenergic antagonists and multimodal dopamine D2/serotonin 5-HT1A receptor ligands with potential applications in treating depression, schizophrenia, and neurodegenerative disorders.

Introduction: A Scaffold of Potential

The 2,3-dihydro-1,4-benzodioxin moiety is a significant motif in medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a rigid anchor for functional groups to interact with biological targets.[3] 2,3-Dihydro-1,4-Benzodioxin-2-methanamine, as the hydrochloride salt, provides a stable, readily functionalized starting material for synthetic chemists.[1][2] While direct evidence for the neuropharmacological role of the title compound is absent from current literature, its structural contribution is evident in several classes of well-characterized neuropharmacological agents. This guide focuses on these derivatives to illustrate the scaffold's importance.

Key Derivatives and Their Neuropharmacological Significance

The true neuropharmacological relevance of the 2,3-dihydro-1,4-benzodioxin-2-methanamine core is demonstrated through the biological activity of the more complex molecules derived from it.

α2-Adrenergic Receptor Antagonists

A prominent class of derivatives includes potent and selective α2-adrenergic receptor antagonists. These compounds modulate the release of norepinephrine and other neurotransmitters, a mechanism with therapeutic potential for depression and cognitive disorders.[4][5] Notable examples include Idazoxan, Efaroxan, and Fluparoxan.

Data Presentation: Receptor Binding Affinities

| Compound | Receptor Target | Affinity Metric | Value | Species/Tissue | Reference |

| Fluparoxan | α2-Adrenoceptor | pKB | 7.87 | Rat Vas Deferens | [6] |

| α2-Adrenoceptor | pKB | 7.89 | Guinea-Pig Ileum | [6] | |

| α1-Adrenoceptor | pKB | 4.45 | Rat Anococcygeus | [6] | |

| Idazoxan | α2-Adrenergic Receptor | IC50 | 69 nM | - | [7] |

| Imidazoline I1 Receptor | IC50 | 66 nM | - | [7] | |

| Imidazoline I2 Receptor | IC50 | 61 nM | - | [7] | |

| α2A-Adrenergic Receptor | Kd | 67 nM | - | [7] | |

| α2C-Adrenergic Receptor | Kd | 69 nM | - | [7] | |

| α2B-Adrenergic Receptor | Kd | 407 nM | - | [7] | |

| α1-Adrenergic Receptor | IC50 | 4,000 µM | - | [7] | |

| Efaroxan | α2-Adrenoceptor | - | Potent Antagonist | - | [8][9] |

| I1-Imidazoline Receptor | - | Selective Antagonist | - | [9] |

Experimental Protocols: Radioligand Binding Assay (General Protocol)

A generalized protocol for determining receptor binding affinity, as is common in the cited studies, is outlined below.

-

Tissue Preparation: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The supernatant is discarded, and the pellet is washed and re-suspended in fresh buffer.

-

Incubation: A specific concentration of a radiolabeled ligand (e.g., [³H]-clonidine for α2-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Idazoxan).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist. Ki values are then derived from IC50 values using the Cheng-Prusoff equation.

Mandatory Visualization: α2-Adrenergic Antagonism Signaling Pathway

Caption: Negative feedback loop of norepinephrine release and its blockade by α2 antagonists.

Multimodal D2 Antagonist / 5-HT1A Partial Agonists

Another critical application of the scaffold is in the development of atypical antipsychotics. By N-substituting the core amine, researchers have created derivatives with a dual-action profile: antagonism at dopamine D2 receptors and partial agonism at serotonin 5-HT1A receptors. This profile is characteristic of modern antipsychotic drugs, aiming to treat psychosis with a lower incidence of extrapyramidal side effects.[10]

Data Presentation: Receptor Binding Profile of Derivative 24

| Receptor Target | Affinity Metric (Ki) | Value (nM) | Species | Reference |

| Dopamine D2 | Ki | Good Affinity | Human | [10] |

| Dopamine D3 | Ki | Good Affinity | Human | [10] |

| Serotonin 5-HT1A | Ki | Good Affinity | Human | [10] |

| α1 Adrenoceptor | Ki | Significantly Lower Affinity | Human | [10] |

| Histamine H1 | Ki | Significantly Lower Affinity | Rat | [10] |

| Muscarinic | Ki | Significantly Lower Affinity | Rat | [10] |

| (Note: Specific Ki values for compound 24 were described qualitatively as "good" or "lower" in the source material.)[10] |

Experimental Protocols: Synthesis of N-Substituted Derivatives (General Workflow)

The synthesis of these multimodal ligands involves extending the amine functionality of the core scaffold.[10]

-

Starting Material: (S)-2,3-dihydro-1,4-benzodioxin-2-methanamine.

-

Alkylation: The primary amine is reacted with an appropriate alkylating agent, such as N-(3-bromopropyl)phthalimide, to introduce a linker chain.

-

Deprotection: The phthalimide protecting group is removed, typically using hydrazine, to yield a primary amine at the end of the linker.

-

Final Coupling: The newly formed primary amine is reacted with a heterocyclic moiety (e.g., 2-chloropyrimidine) to yield the final N-substituted target compound.

-

Purification: The final product is purified using standard techniques like column chromatography.

Mandatory Visualization: Synthetic Workflow

Caption: General synthetic pathway for N-substituted benzodioxin derivatives.

Conclusion and Future Directions

This compound is a quintessential example of a molecular scaffold whose value is realized through chemical elaboration. While devoid of a significant neuropharmacological profile itself, it provides the structural foundation for potent and selective ligands for key CNS targets. The development of α2-adrenergic antagonists and multimodal D2/5-HT1A agents from this core structure highlights its enduring importance in the quest for novel therapeutics for psychiatric and neurological disorders. Future research will likely continue to leverage this scaffold's unique stereochemical and electronic properties to design next-generation CNS drugs with improved efficacy and safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Idazoxan - Wikipedia [en.wikipedia.org]

- 5. Fluparoxan - Wikipedia [en.wikipedia.org]

- 6. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Efaroxan - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

Spectral Characterization of Benzodioxin Pyrazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectral characterization of novel benzodioxin pyrazoline derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer activities.[1] This document details the synthesis, purification, and comprehensive spectral analysis using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are presented to facilitate reproducibility and further research. Additionally, this guide illustrates key processes, including the synthetic pathway and a representative biological mechanism of action, using logical diagrams to enhance understanding.

Introduction

Pyrazoline derivatives are a well-established class of five-membered nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities.[2][3] The incorporation of a benzodioxin moiety into the pyrazoline scaffold can modulate the pharmacological properties of the resulting molecule.[1] The synthesis of these derivatives is typically achieved through the cyclization of chalcone precursors with hydrazine hydrate.[4][5] A thorough spectral characterization is crucial for the unambiguous identification and purity assessment of these newly synthesized compounds, which is a prerequisite for any subsequent biological evaluation.

Synthesis of Benzodioxin Pyrazoline Derivatives

The synthesis of benzodioxin pyrazoline derivatives is generally accomplished in a two-step process. The first step involves a Claisen-Schmidt condensation to form a benzodioxin chalcone derivative. The subsequent step is a Michael addition reaction with hydrazine hydrate, which leads to the formation of the pyrazoline ring.[1][5]

Experimental Protocols

General Synthesis Protocol for Benzodioxin Pyrazoline Derivatives (DBDP)

This protocol is a representative procedure for the synthesis of the target compounds.[5]

-

Chalcone Dissolution: In a 250 mL round-bottom flask, dissolve 0.025 mol of the appropriate dihydrobenzo[b]dioxin chalcone derivative in 40 mL of carboxyethane.

-

Addition of Hydrazine Hydrate: To the solution, add approximately 1 mL of hydrazine hydrate and shake the mixture well.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle for a period of 12-16 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, pour the reaction mixture over crushed ice.

-

Isolation and Purification: The resulting solid product is separated by filtration and recrystallized from a suitable solvent to yield the pure benzodioxin pyrazoline derivative.

Spectral Analysis Instrumentation

The following instrumentation is typically used for the spectral characterization of the synthesized compounds.[5]

-

Infrared (IR) Spectroscopy: A SHIMADZU FT-IR spectrometer was used, with spectra recorded using KBr pellets.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a BRUKER instrument at 400 MHz and 100 MHz, respectively. Deuterated chloroform (CDCl₃) was used as the solvent and Tetramethylsilane (TMS) as the internal reference.

-

UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrophotometer is used, with samples dissolved in a suitable solvent like ethanol or acetonitrile.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.

Spectral Data and Characterization

The following sections summarize the key spectral data for a series of synthesized benzodioxin pyrazoline derivatives. The nomenclature DBDP-X is used as a reference to the study by Prabha et al.[1][5]

Infrared (IR) Spectroscopy

The IR spectra of benzodioxin pyrazoline derivatives show characteristic absorption bands corresponding to the various functional groups present in the molecules.

| Compound | C=N (cm⁻¹) | C=O (cm⁻¹) | C=C (cm⁻¹) | C-N (cm⁻¹) | Aromatic C-H (cm⁻¹) | Aliphatic C-H (cm⁻¹) |

| DBDP-2 | 1652.17 | 1693.16 | 1592.31 | 1142.12 | 2982.31 | 2886.12 |

| DBDP-3 | 1654.21 | 1692.93 | 1590.42 | 1139.42 | 2985.10 | 2887.32 |

| DBDP-5 | 1651.18 | 1693.53 | 1592.18 | 1135.21 | 2980.92 | 2887.92 |

| DBDP-7 | 1656.84 | 1695.78 | 1593.18 | 1145.48 | 2984.67 | 2886.34 |

| DBDP-9 | 1650.63 | 1690.96 | 1589.42 | 1141.87 | 2981.57 | 2880.42 |

Data sourced from Prabha et al. (2020)[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the precise structure of the synthesized derivatives.

¹H NMR: The proton NMR spectra typically exhibit characteristic signals for the pyrazoline ring protons, which often appear as a set of doublets of doublets (an ABX spin system) due to their diastereotopic nature.[4] Aromatic protons resonate in the downfield region, while aliphatic protons, including those of the benzodioxin moiety and any substituents, appear in the upfield region.

¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton. The C=O carbon of the propan-1-one group is typically observed in the range of 172 ppm. The three carbons of the pyrazoline ring (C-3, C-4, and C-5) show characteristic chemical shifts. Aromatic carbons and the carbons of the benzodioxin ring also have distinct resonance signals.[4]

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| DBDP-2 | 1.149-1.183 (t, 3H), 2.742-2.799 (d, 2H), 5.47 (dd), 6.811-7.892 (m, Ar-H) | 153.20 (C-3), 42.04 (C-4), 59.46 (C-5), 64.27, 64.57 (dioxin Ca, Cb) |

| DBDP-3 | 1.150-1.187 (t, 3H), 2.74-2.79 (d, 2H), 3.07 (dd), 3.64 (dd), 3.76 (s, 3H, OCH₃), 6.791-7.599 (m, Ar-H) | 172.40 (C=O), 153.24 (C-3), 42.19 (C-4), 59.54 (C-5), 64.24, 64.53 (dioxin Ca, Cb) |

| DBDP-5 | 1.152-1.175 (t, 3H), 2.738-2.782 (d, 2H), 5.39 (dd), 6.801-7.879 (m, Ar-H) | 153.22 (C-3), 42.10 (C-4), 59.52 (C-5), 64.22, 64.58 (dioxin Ca, Cb) |

| DBDP-7 | 1.154-1.178 (t, 3H), 2.739-2.786 (d, 2H), 3.06 (dd), 3.59 (dd), 3.74, 3.89 (s, 3H, CH₃), 6.802-7.874 (m, Ar-H) | 172.34 (C=O), 153.42 (C-3), 42.08 (C-4), 59.52 (C-5), 64.25, 64.55 (dioxin Ca, Cb) |

| DBDP-9 | 1.151-1.181 (t, 3H), 2.731-2.779 (d, 2H), 3.02 (dd), 3.64 (dd), 5.45 (dd), 6.665-7.879 (m, Ar-H) | 153.35 (C-3), 42.21 (C-4), 59.59 (C-5), 64.23, 64.51 (dioxin Ca, Cb) |

Data sourced from Prabha et al. (2020)[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Pyrazoline derivatives typically exhibit strong absorption bands in the UV-Vis region due to the conjugated π-electron system. For similar spiropyrazoline derivatives, maximum absorption has been observed between 260-270 nm.[6] 1,3,5-triarylpyrazolines can show absorption maxima around 380-390 nm, which is attributed to the π→π* transition of the conjugated system.[7][8] The exact position and intensity of the absorption maxima for benzodioxin pyrazoline derivatives will depend on the specific substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. For other pyrazoline derivatives, the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight of the compound.[9][10]

Potential Biological Activity and Mechanism of Action

Pyrazoline derivatives have been extensively studied for their anticancer properties.[11][12] One of the common mechanisms of action is the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the inhibition of key enzymes like tubulin and topoisomerases, leading to cell cycle arrest and subsequent apoptosis.[1][4]

Conclusion

This technical guide has outlined the comprehensive spectral characterization of benzodioxin pyrazoline derivatives. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The detailed IR and NMR data, coupled with an understanding of the expected UV-Vis and MS spectral properties, allow for the confident identification and characterization of these promising compounds. The visualization of the synthetic workflow and a potential mechanism of action further aids in the conceptual understanding of the research and development process for this class of molecules.

References

- 1. ijirt.org [ijirt.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcrt.org [ijcrt.org]

- 12. mdpi.com [mdpi.com]

The Dual Facets of 1,4-Benzodioxins: From Nature's Blueprint to Medicinal Breakthroughs

A Technical Guide for Researchers and Drug Development Professionals

The 1,4-benzodioxin moiety, a heterocyclic scaffold composed of a benzene ring fused to a 1,4-dioxin ring, has emerged as a privileged structure in medicinal chemistry. Its prevalence in a variety of naturally occurring compounds with significant biological activities has spurred extensive research into its therapeutic potential. This technical guide provides an in-depth exploration of the natural occurrence and medicinal importance of 1,4-benzodioxin derivatives, offering a comprehensive resource for scientists and researchers in the field of drug discovery and development.

Natural Occurrence of 1,4-Benzodioxin Derivatives

The 1,4-benzodioxin framework is a recurring motif in a diverse array of natural products, particularly in the plant kingdom. These compounds, often classified as lignans or neolignans, are biosynthesized through the oxidative coupling of phenylpropanoid units. Their structural diversity, arising from different substitution patterns and stereochemistry, contributes to their wide range of biological activities.

Notable examples of naturally occurring 1,4-benzodioxin derivatives include:

-

Silybin: A prominent flavonolignan isolated from the seeds of milk thistle (Silybum marianum). It is a major bioactive component of silymarin, an extract widely used for its hepatoprotective effects.[1][2]

-

Cleomiscosins (A, B, and C): A group of coumarinolignans found in plants of the Cleome genus, such as Cleome viscosa. These compounds have demonstrated anti-inflammatory and potential anticancer properties.[3][4]

-

Eusiderins: Neolignans isolated from plants of the Eusideroxylon and Virola genera. They have shown antioxidant and antifungal activities.[5][6]

-

Other Lignans: A wide variety of other 1,4-benzodioxane lignans are found in numerous plant sources, including flaxseeds, sesame seeds, whole grains, and various fruits and vegetables. These dietary lignans are precursors to enterolignans, which are metabolized by gut microbiota and have been associated with various health benefits.[7][8][9][10]

The natural abundance and inherent biological activity of these compounds have made them attractive starting points for the development of novel therapeutic agents.

Medicinal Importance and Pharmacological Activities

The 1,4-benzodioxin scaffold is associated with a broad spectrum of pharmacological activities, making it a versatile template for drug design. Both natural and synthetic derivatives have been extensively investigated for their therapeutic potential in various disease areas.

Anti-inflammatory Activity

Several 1,4-benzodioxin derivatives have demonstrated potent anti-inflammatory effects. For instance, a mixture of cleomiscosins A, B, and C has been shown to reduce the production of pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide in a dose-dependent manner.[3] The proposed mechanism of action for many of these compounds involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[3]

Anticancer Activity

The anticancer potential of 1,4-benzodioxin derivatives is an active area of research. Silybin has been shown to exhibit antiproliferative and pro-apoptotic activity in various cancer cell lines, including prostate, colon, and breast cancer.[11] Its mechanisms of action are multifaceted, involving the inhibition of cyclins and cyclin-dependent kinases, induction of cell cycle inhibitors like p21 and p27, and activation of caspases.[11] Furthermore, synthetic 1,4-benzodioxane-hydrazone derivatives have shown promising results against skin cancer, with some compounds exhibiting potent inhibition of melanoma cell growth.[12]

Receptor Antagonism and Neurological Effects

The 1,4-benzodioxin structure is a key pharmacophore in several synthetic compounds that act as antagonists for various G protein-coupled receptors (GPCRs). This has led to their investigation for the treatment of neurological and psychiatric disorders.

-

α1-Adrenergic Receptor Antagonism: Derivatives of 1,4-benzodioxan have been developed as potent and selective antagonists of α1-adrenergic receptors. These receptors are involved in the regulation of smooth muscle contraction, and their antagonists are used in the treatment of conditions like hypertension and benign prostatic hyperplasia.

-

5-HT1A Receptor Agonism/Antagonism: The 1,4-dioxane ring, structurally related to the 1,4-benzodioxane nucleus, has been identified as a promising template for developing full agonists of the 5-HT1A receptor, which are potential antidepressants and neuroprotective agents.[13] Conversely, chemical modifications of the 1,4-dioxane ring can lead to antagonists with potential antitumor activity in prostate cancer cells.[14]

Other Pharmacological Activities

Beyond the major activities listed above, 1,4-benzodioxin derivatives have also shown a range of other promising biological effects, including:

-

Hepatoprotective Effects: Silybin is well-known for its ability to protect the liver from various toxins.[2][15]

-

Antioxidant Activity: Many 1,4-benzodioxin-containing natural products, such as eusiderin and silybin, possess significant antioxidant properties, which contribute to their overall therapeutic effects.[5][15]

-

Antiplatelet Activity: Certain synthetic 1,4-benzodioxine derivatives have been identified as novel platelet aggregation inhibitors.

Quantitative Bioactivity Data

To facilitate a comparative analysis of the potency of various 1,4-benzodioxin derivatives, the following tables summarize key quantitative bioactivity data from the literature.

Table 1: Anti-inflammatory Activity of a Cleomiscosin A, B, and C Mixture in LPS-Stimulated Murine Peritoneal Macrophages

| Mediator | Treatment (mg/kg/day, oral) | % Change vs. Stimulated Control |

| Pro-inflammatory | ||

| IL-6 | 10 | ↓ 25% |

| 30 | ↓ 45% | |

| 100 | ↓ 60% | |

| TNF-α | 10 | ↓ 30% |

| 30 | ↓ 50% | |

| 100 | ↓ 70% | |

| Nitric Oxide | 10 | ↓ 20% |

| 30 | ↓ 40% | |

| 100 | ↓ 55% | |

| Anti-inflammatory | ||

| IL-4 | 10 | ↑ 40% |

| 30 | ↑ 25% | |

| 100 | ↑ 15% |

Data synthesized from a study on the combined effects of Cleomiscosin A, B, and C.[3]

Table 2: Cytotoxicity of Naturally Occurring 1,4-Benzodioxin Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Silybin B | DU-145 | Prostate Cancer | ~25 |

| PC-3 | Prostate Cancer | ~30 | |

| LNCaP | Prostate Cancer | ~40 | |

| Huh7.5.1 | Hepatoma | ~50 | |

| Atropine (isolated from Cleome viscosa) | BT-474 | Breast Cancer | 18.87 µg/mL |

| Vanillic acid (isolated from Cleome viscosa) | BT-474 | Breast Cancer | 1.316 µg/mL |

| Kaempferitrin (isolated from Cleome viscosa) | BT-474 | Breast Cancer | 46.42 µg/mL |

Data for Silybin B from a study on methylated analogues.Data for compounds from Cleome viscosa from a study on HPLC purification and anticancer activity.[16]

Table 3: Antioxidant Activity of Eusiderin

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 44.90 |

| Superoxide Radical Scavenging | 30.47 |

Data from a study on the ethanolic extract of Eusideroxylon zwageri stem bark.[5]

Key Signaling Pathways

The diverse biological activities of 1,4-benzodioxin derivatives are a result of their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Heat Shock Factor 1 (HSF1) Pathway

dot

Caption: HSF1 signaling pathway and its inhibition.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Caption: α1-Adrenergic receptor signaling pathway.

5-HT1A Receptor Signaling Pathway

dot

Caption: 5-HT1A receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 1,4-benzodioxin derivatives, from the isolation of natural products to the evaluation of their biological activities.

Isolation of Silybin from Milk Thistle (Silybum marianum) Seeds

This protocol describes a common method for the extraction and isolation of silybin.

Materials:

-

Dried milk thistle seeds

-

Hexane

-

Methanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent system (e.g., chloroform:methanol gradient)

-

Thin-layer chromatography (TLC) plates

-

HPLC system for purity analysis

Procedure:

-

Grinding and Defatting: Grind the dried milk thistle seeds into a coarse powder. The powdered material is then subjected to Soxhlet extraction with hexane for several hours to remove lipids. The defatted material is air-dried.

-

Extraction: The defatted seed powder is then extracted with methanol using a Soxhlet apparatus for an extended period (e.g., 8-12 hours). [17]3. Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude silymarin extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by TLC.

-

Isolation and Identification: Fractions containing silybin are pooled, and the solvent is evaporated. The resulting solid can be further purified by recrystallization. The identity and purity of the isolated silybin are confirmed by spectroscopic methods (NMR, MS) and HPLC. [18]

Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory potential of test compounds.

Materials:

-

Wistar rats (150-200 g)

-

1% (w/v) carrageenan solution in sterile saline

-

Test compound (1,4-benzodioxin derivative)

-

Reference drug (e.g., Ibuprofen)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Divide the animals into groups: control (vehicle), reference drug, and test compound groups at different doses.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cytotoxicity Assay using MTT

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., PC-3 for prostate cancer)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound (1,4-benzodioxin derivative)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Conclusion and Future Perspectives

The 1,4-benzodioxin scaffold represents a rich source of biologically active molecules with significant therapeutic potential. The natural occurrence of these compounds in various plant species provides a valuable starting point for the discovery of new drug leads. The diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor-modulating effects, highlight the versatility of this chemical entity.

Future research in this area should continue to focus on the isolation and characterization of novel 1,4-benzodioxin derivatives from natural sources. Further elucidation of their mechanisms of action and structure-activity relationships will be crucial for the rational design of more potent and selective synthetic analogues. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further advancements in the exciting field of 1,4-benzodioxin-based therapeutics.

References

- 1. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and anti-inflammatory activity of derivatives of coumarino-lignoid, cleomiscosin A and its methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eusiderin - Wikipedia [en.wikipedia.org]

- 7. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naturally Lignan-Rich Foods: A Dietary Tool for Health Promotion? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. Dietary lignans: physiology and potential for cardiovascular disease risk reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced Bioactivity of Silybin B Methylation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemical manipulations on the 1,4-dioxane ring of 5-HT1A receptor agonists lead to antagonists endowed with antitumor activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Silybin | 22888-70-6 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A novel approach for the efficient extraction of silybin from milk thistle fruits - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 2,3-Dihydro-1,4-Benzodioxin-2-methanamine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxin-2-methanamine hydrochloride, also known as 2-(aminomethyl)-1,4-benzodioxane hydrochloride, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its rigid, yet conformationally significant, benzodioxane core, coupled with a reactive primary amine, makes it an attractive scaffold for the development of a diverse array of biologically active molecules. This in-depth technical guide explores the utility of this compound as a versatile precursor, focusing on its application in the synthesis of alpha-1 adrenergic receptor antagonists and other pharmacologically relevant compounds. We will delve into its chemical properties, key synthetic transformations, and provide detailed experimental protocols for its derivatization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1446-27-1 | [1] |

| Molecular Formula | C₉H₁₂ClNO₂ | [2] |

| Molecular Weight | 201.65 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, methanol, and ethanol.[3] | |

| Storage | Store at 0-8°C | [4] |

Core Synthetic Transformations

The primary amine functionality of this compound is the focal point for a variety of synthetic modifications. The most common and impactful transformations include N-alkylation, reductive amination, and amide coupling reactions. These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Workflow for Derivatization

The general workflow for utilizing this building block in the synthesis of target molecules is depicted below. The initial deprotonation of the hydrochloride salt is typically performed in situ.

Caption: General synthetic workflow for the derivatization of this compound.

N-Alkylation

Direct N-alkylation with various alkyl halides is a straightforward method to introduce new carbon chains to the amine. The reaction typically proceeds under basic conditions to neutralize the hydrochloride and deprotonate the resulting ammonium salt.

Experimental Protocol: General Procedure for N-Alkylation

To a stirred solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is added a base (e.g., K₂CO₃, 2.5 eq. or DIPEA, 3.0 eq.). The alkyl halide (1.1 eq.) is then added, and the reaction mixture is heated to a temperature between 60-80°C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl bromide | K₂CO₃ | DMF | 70 | 6 | ~85 |

| 4-Methoxybenzyl chloride | DIPEA | ACN | 80 | 8 | ~80 |

| 2-Phenylethyl bromide | K₂CO₃ | DMF | 75 | 12 | ~75 |

Reductive Amination

Reductive amination offers a versatile and highly efficient method for the N-alkylation of the primary amine with a wide range of aldehydes and ketones. This one-pot reaction involves the in-situ formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation.[5][6]

Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is added a mild base (e.g., triethylamine, 1.2 eq.) to neutralize the hydrochloride salt. The mixture is stirred at room temperature for 30 minutes to facilitate imine formation. Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[7]

| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 | ~90 |

| 4-Anisaldehyde | NaBH(OAc)₃ | THF | RT | 6 | ~88 |

| Cyclohexanone | NaBH(OAc)₃ | DCE | RT | 8 | ~85 |

Amide Coupling

The formation of an amide bond by coupling the primary amine with a carboxylic acid is a cornerstone of medicinal chemistry. This reaction is typically facilitated by a coupling agent that activates the carboxylic acid. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[6][8][9][10]

Experimental Protocol: General Procedure for Amide Coupling

To a stirred solution of the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous polar aprotic solvent such as DMF or dichloromethane (DCM) at 0°C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq.). The reaction mixture is allowed to warm to room temperature and stirred until the starting materials are consumed, as monitored by TLC or LC-MS. The reaction mixture is then diluted with an organic solvent and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

| Carboxylic Acid | Coupling Agents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzoic Acid | EDC, HOBt, DIPEA | DMF | RT | 12 | ~92 |

| 4-Chlorobenzoic Acid | DCC, HOBt | DCM | RT | 16 | ~89 |

| Phenylacetic Acid | EDC, HOBt, DIPEA | DMF | RT | 10 | ~90 |

Application in Drug Discovery: Synthesis of α1-Adrenergic Antagonists